N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2-oxazole-3-carboxamide
Description
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzimidazole core linked to an oxazole ring
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-6-2-3-7-14(13)12-23-17-9-5-4-8-15(17)20-19(23)21-18(24)16-10-11-25-22-16/h2-11H,12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICGINHUOBDAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2NC(=O)C4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the 2-Methylphenyl Group: This step involves the alkylation of the benzimidazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemistry
In chemistry, N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2-oxazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for new antibiotic development .
Medicine
In medicine, the compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by interfering with cellular pathways critical for tumor growth and survival .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism by which N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2-oxazole-3-carboxamide exerts its effects involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and are used as antiparasitic agents.
Oxazole Derivatives: Compounds such as oxaprozin, an anti-inflammatory drug, share the oxazole ring.
Uniqueness
N-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2-oxazole-3-carboxamide is unique due to its combined benzimidazole and oxazole structures, which confer a broad spectrum of biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
